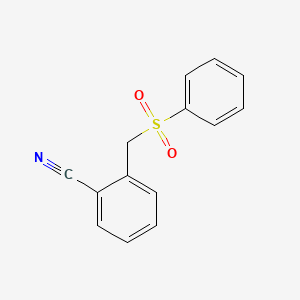

2-(Phenylsulfonylmethyl)benzonitrile

Description

Properties

IUPAC Name |

2-(benzenesulfonylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVRSLRSVHAHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659949 | |

| Record name | 2-[(Benzenesulfonyl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82651-72-7 | |

| Record name | 2-[(Benzenesulfonyl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Phenylsulfonylmethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Phenylsulfonylmethyl)benzonitrile

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-(Phenylsulfonylmethyl)benzonitrile, a compound of interest for researchers and professionals in drug development and medicinal chemistry. This document is structured to deliver not only procedural steps but also the underlying scientific rationale to empower researchers in their laboratory endeavors.

Introduction

This compound, also known as 2-cyanobenzyl phenyl sulfone, is a bifunctional molecule incorporating both a nitrile and a sulfone group.[1][2] The benzonitrile moiety is a recognized pharmacophore and a versatile synthetic intermediate in the development of therapeutic agents, including treatments for cancer, viral infections, and microbial diseases.[3][4] The phenyl sulfone group, a common structural motif in medicinal chemistry, can influence the compound's polarity, solubility, and ability to interact with biological targets.[5][6] The strategic combination of these two functional groups makes this compound a valuable scaffold for the synthesis of novel bioactive molecules. This guide will detail a reliable synthetic protocol and a comprehensive analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction. The proposed and most logical synthetic pathway involves the reaction of 2-cyanobenzyl bromide with sodium benzenesulfinate. This method is a well-established route for the formation of C-S bonds in the synthesis of sulfones.[7]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol outlines a step-by-step procedure for the synthesis of this compound.

Materials:

-

2-Cyanobenzyl bromide

-

Sodium benzenesulfinate

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanobenzyl bromide (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Nucleophile: To the stirring solution, add sodium benzenesulfinate (1.1 eq).

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound as a white to off-white solid.[8]

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₂S | [1] |

| Molecular Weight | 257.31 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 154.0 to 158.0 °C | [8] |

| Storage | 2-8°C | [8] |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile and phenylsulfonyl groups, as well as a characteristic singlet for the methylene (-CH₂-) protons. The aromatic region will likely display complex multiplets due to the coupling between adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will provide signals for all 14 carbon atoms in the molecule, including the quaternary carbons of the nitrile group and the phenyl rings.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[9]

-

Nitrile (C≡N) stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹.[10][11]

-

Sulfone (S=O) stretches: Two strong absorption bands are characteristic of the sulfone group, typically appearing in the ranges of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): This technique should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. The calculated exact mass of C₁₄H₁₁NO₂S is 257.0510.

Potential Applications in Drug Development

Benzonitrile derivatives are a well-established class of compounds with a wide range of biological activities.[3] They have been investigated as anticancer agents, kinase inhibitors, and antiviral compounds.[3] The incorporation of the phenylsulfonyl group can modulate the pharmacokinetic and pharmacodynamic properties of the benzonitrile scaffold, potentially leading to the discovery of new therapeutic agents. The title compound, this compound, serves as a valuable building block for the synthesis of a library of derivatives for screening in various disease models.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The described synthetic route is robust and relies on well-established chemical transformations. The comprehensive characterization data provides a benchmark for researchers to verify the identity and purity of their synthesized material. The insights into the potential applications of this compound aim to stimulate further research and development in the field of medicinal chemistry.

References

-

Supporting Information for "Asymmetric total synthesis of (-)-aniquinazoline D and (+)-14-epi-isochaetominine C". Royal Society of Chemistry. [Link]

-

PrepChem. Synthesis of 2-(3,4-Dichlorophenoxy)-5-(methylsulfonyl)benzonitrile. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

ChemBK. This compound. [Link]

- Google Patents. A kind of synthetic method of 2- cyano-benzyl bromide and the like.

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. [Link]

-

Organic Chemistry Portal. Benzyl Sulfone synthesis by C-S coupling reactions. [Link]

-

National Institutes of Health. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. [Link]

-

PrepChem. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. [Link]

-

ChemBK. This compound. [Link]

-

National Institutes of Health. 2-(4-Methylphenyl)benzonitrile. [Link]

-

NIST WebBook. Benzonitrile, 2-methyl-. [Link]

-

PubChem. 2-[(2-Phenylphenoxy)methyl]benzonitrile. [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

-

NIST WebBook. Benzonitrile. [Link]

- Google Patents. Method for preparing benzonitrile compound.

-

Transtutors. Reaction of benzyl bromide with sodium cyanide in DMF gives the... [Link]

-

YouTube. Synthesis of Benzonitrile. [Link]

-

Organic Syntheses. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. [Link]

- Google Patents.

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . [Link]

-

NIST WebBook. Benzonitrile, 2-methyl-. [Link]

-

ResearchGate. Synthesis of Sulfones via Selective C-H-functionalization. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). [Link]

-

National Institutes of Health. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

-

ResearchGate. (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. [Link]

-

Michigan State University Chemistry. Infrared Spectroscopy. [Link]

-

NIST WebBook. Benzonitrile. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 82651-72-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 5. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 8. 82651-72-7 CAS MSDS (2-(BENZENESULFONYLMETHYL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. Benzonitrile [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Phenylsulfonylmethyl)benzonitrile: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylsulfonylmethyl)benzonitrile is a unique bifunctional molecule that incorporates both a nitrile and a sulfone moiety, strategically positioned to activate the central methylene bridge. This structural arrangement confers a high degree of reactivity and synthetic versatility, making it a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry. The potent electron-withdrawing nature of both the ortho-cyano group and the phenylsulfonyl group significantly acidifies the methylene protons, paving the way for a rich chemistry centered around the corresponding carbanion. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse reactivity of this compound, offering insights for its application in research and drug development. Benzonitrile derivatives, in general, are pivotal in the synthesis of a wide array of pharmaceuticals.

Physicochemical and Spectroscopic Profile

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Justification/Comparison |

| Molecular Formula | C₁₄H₁₁NO₂S | - |

| Molecular Weight | 257.31 g/mol | - |

| Appearance | White to off-white solid | Aromatic sulfones are typically crystalline solids at room temperature[1][2]. |

| Melting Point | 90 - 110 °C | Higher than methyl phenyl sulfone (86-88 °C) due to increased molecular weight and polarity from the nitrile group[1]. |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to polarity and aromatic nature. Likely to decompose before boiling at atmospheric pressure. Benzyl cyanide boils at 233-234 °C[3][4]. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in nonpolar solvents (e.g., hexanes); slightly soluble in water. | The presence of polar sulfonyl and nitrile groups enhances solubility in polar solvents. Benzyl cyanide has low water solubility (0.1 g/L)[3]. |

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.90 - 7.50 (m, 9H, Ar-H): Complex multiplet corresponding to the protons of the two phenyl rings.

-

δ 4.50 (s, 2H, -CH₂-): A singlet for the activated methylene protons, shifted downfield due to the deshielding effects of the adjacent sulfonyl and benzonitrile groups.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 138-128 (multiple peaks, Ar-C)

-

δ 117 (CN)

-

δ 60 (-CH₂-): The methylene carbon signal will be significantly downfield.

-

-

Infrared (IR) Spectroscopy (ATR):

-

Mass Spectrometry (EI):

-

m/z 257 (M⁺): Molecular ion peak.

-

m/z 116 ([M - PhSO₂]⁺): Fragment corresponding to the loss of the phenylsulfonyl radical.

-

m/z 90 ([C₇H₆]⁺): Tropylium ion fragment is a common feature for benzyl-like structures[9].

-

m/z 77 ([C₆H₅]⁺): Phenyl fragment.

-

Synthesis of this compound

A robust and straightforward synthesis of this compound can be achieved through the nucleophilic substitution of a benzylic halide with a sulfinate salt. The most common approach involves the reaction of 2-bromomethylbenzonitrile with sodium benzenesulfinate[10].

Experimental Protocol: Synthesis via Nucleophilic Substitution

Scheme 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Materials:

-

2-Bromomethylbenzonitrile

-

Sodium benzenesulfinate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 2-bromomethylbenzonitrile (1.0 eq) in anhydrous DMF (0.2 M) at room temperature, add sodium benzenesulfinate (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound as a white solid.

Chemical Reactivity: The Chemistry of an Activated Methylene Group

The core reactivity of this compound is dominated by the highly acidic nature of its methylene protons. The pKa of these protons is significantly lowered by the powerful electron-withdrawing effects of both the adjacent phenylsulfonyl and ortho-cyanophenyl groups, facilitating the formation of a resonance-stabilized carbanion.

Acidity and Carbanion Formation

The combined inductive and resonance effects of the sulfonyl and cyano groups stabilize the negative charge on the benzylic carbon. This stabilization makes the methylene protons significantly more acidic than those in either benzyl cyanide or methyl phenyl sulfone alone.

Caption: Formation and resonance stabilization of the carbanion.

This increased acidity allows for deprotonation with a variety of bases, such as sodium hydride, lithium diisopropylamide (LDA), or potassium tert-butoxide, to generate the nucleophilic carbanion in situ.

Reactions of the α-Sulfonyl Carbanion

The generated carbanion is a soft nucleophile and participates in a range of carbon-carbon bond-forming reactions.

The carbanion can be readily alkylated with various electrophiles, such as alkyl halides and epoxides, providing a straightforward method for introducing substituents at the benzylic position[11][12].

Experimental Protocol: α-Alkylation

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

The α-sulfonyl carbanion derived from this compound is a suitable precursor for the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes[7][13]. The reaction involves the addition of the carbanion to an aldehyde or ketone, followed by an elimination step to form the double bond. The use of a heteroaryl sulfone, such as a benzothiazolyl sulfone, is common in the modified version of this reaction to facilitate a one-pot procedure[7]. While the phenylsulfonyl group in the title compound is not the typical activating group for a one-pot Julia-Kocienski reaction, the intermediate β-hydroxy sulfone can be isolated and subsequently eliminated under reductive conditions (e.g., with sodium amalgam) in a classical Julia-Lythgoe olefination[14].

Caption: Generalized Julia-Lythgoe olefination workflow.

Reactivity of the Benzonitrile Moiety

The cyano group of this compound can also undergo various transformations.

Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding amide and subsequently to a carboxylic acid[4][15][16][17]. The reaction conditions can be tuned to favor either the amide or the carboxylic acid.

The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Benzonitrile derivatives can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions with species like nitrile oxides and azides to form five-membered heterocyclic rings[9][18][19][20][21].

Reactivity involving the Phenylsulfonyl Group

The phenylsulfonyl group is generally robust but can be removed under specific reductive conditions.

The C-S bond can be cleaved reductively using reagents such as samarium(II) iodide, sodium amalgam, or through radical-mediated processes[14][22][23][24]. This reaction is useful for removing the sulfonyl group after it has served its purpose in activating the methylene group for C-C bond formation.

Applications in Medicinal Chemistry and Organic Synthesis

The unique reactivity profile of this compound makes it a valuable tool for the synthesis of complex molecules.

-

Drug Discovery: The benzonitrile moiety is a common feature in many bioactive molecules. The ability to functionalize the benzylic position of this scaffold allows for the rapid generation of libraries of compounds for screening in drug discovery programs.

-

Synthesis of Heterocycles: The nitrile group can be a precursor for the synthesis of various nitrogen-containing heterocycles.

-

Complex Molecule Synthesis: The ability to form new carbon-carbon bonds via the α-sulfonyl carbanion makes this compound a useful intermediate in the total synthesis of natural products and other complex organic molecules.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Cyanide-containing compounds are toxic, and care should be taken to avoid inhalation, ingestion, and skin contact[10]. It is crucial to avoid contact with strong acids, as this can lead to the release of highly toxic hydrogen cyanide gas.

Conclusion

This compound is a versatile and highly reactive building block in organic synthesis. The synergistic activation of the methylene bridge by the phenylsulfonyl and ortho-cyanophenyl groups provides a powerful platform for the formation of a stabilized carbanion, which can be engaged in a variety of carbon-carbon bond-forming reactions. Understanding the synthesis, properties, and reactivity of this compound, as detailed in this guide, will enable researchers to harness its full potential in the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

-

Methyl Phenyl Sulfone | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Methyl phenyl sulfone | C7H8O2S | CID 18369 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Benzyl cyanide. (2023, December 27). In Wikipedia. [Link]

-

Phenylacetonitrile | C8H7N | CID 8794 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Reductive desulfonylation. (2023, March 21). In Wikipedia. [Link]

-

Modified Julia Olefination, Julia-Kocienski Olefination. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Benzonitrile. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

-

Alkylation of α-Sulfur-Containing Carbanions | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Novel α-arylnitriles synthesis via Ni-catalyzed cross-coupling of α-bromonitriles with arylboronic acids under mild conditions. (2011). PubMed. [Link]

-

Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved January 19, 2026, from [Link]

-

Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

N-15 NMR chemical shifts of ring substituted benzonitriles | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. (n.d.). Jordan Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

Spectrophotometric Method for the Determination of Benzyl Cyanides. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Benzyl cyanides. (n.d.). MassBank. Retrieved January 19, 2026, from [Link]

-

IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of 2-(3,4-Dichlorophenoxy)-5-(methylsulfonyl)benzonitrile. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

-

(PDF) Desulfonylation Reactions. (2019). ResearchGate. [Link]

-

Benzyl cyanide. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]

-

Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). (n.d.). Zeitschrift für Naturforschung A. Retrieved January 19, 2026, from [Link]

-

Cycloaddition of Benzonitrile Oxide to Heterocyclic β‐Enaminonitriles. (1990). ChemInform. [Link]

-

Hydrolysis of para‐substituted benzonitriles in water. (n.d.). Oxford Academic. Retrieved January 19, 2026, from [Link]

-

Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. (2021). MDPI. [Link]

-

2-(4-Methylphenyl)benzonitrile. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

-

Cyanide Compounds | Safety Services. (2021). UCL – University College London. [Link]

-

Phenyl methyl sulfone. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Desulfonylation via Radical Process: Recent Developments in Organic Synthesis | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Benzonitrile | C6H5(CN) | CID 7505 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Cyanide Salts. (n.d.). Environmental Health and Safety - Dartmouth. Retrieved January 19, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (n.d.). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols | ACS Catalysis. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

1,3-Dipolar Cycloadditions of Electrophilically Activated Benzonitrile N-Oxides. Polar Cycloaddition versus Oxime Formation | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl phenyl sulfone | C7H8O2S | CID 18369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 4. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzonitrile [webbook.nist.gov]

- 6. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. massbank.eu [massbank.eu]

- 10. ベンゼンスルフィン酸 ナトリウム塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Sulfone, methyl phenyl [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzyl-2,3,4,5,6-d5 cyanide | C8H7N | CID 10261103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. chu-lab.org [chu-lab.org]

- 16. auremn.org [auremn.org]

- 17. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. lobachemie.com [lobachemie.com]

- 20. CAS 3112-85-4: Methyl phenyl sulfone | CymitQuimica [cymitquimica.com]

- 21. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 22. Benzyl nitrile [webbook.nist.gov]

- 23. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rsc.org [rsc.org]

A Comprehensive Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to 2-(Phenylsulfonylmethyl)benzonitrile

This technical guide provides a detailed overview of this compound, a molecule of significant interest in medicinal chemistry and organic synthesis. We will explore its fundamental chemical identity, physicochemical properties, a robust synthesis protocol, and its emerging applications in the landscape of modern drug discovery. This document is designed to serve as a key resource for scientists and researchers, offering both foundational knowledge and practical insights.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of scientific research. This compound is known by several names across different chemical databases and publications.

-

Systematic IUPAC Name : 2-[(phenylsulfonyl)methyl]benzonitrile[1]

-

Alternative IUPAC Name : Benzonitrile, 2-[(phenylsulfonyl)methyl]-[2][3]

-

Common Synonyms :

The structure consists of a benzonitrile core substituted at the 2-position with a phenylsulfonylmethyl group. This unique combination of a nitrile and a sulfone functional group imparts specific chemical characteristics and biological activities.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

2-Cyanobenzyl bromide

-

Sodium benzenesulfinate

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium benzenesulfinate (1.1 equivalents).

-

Solvent Addition : Add anhydrous DMF (approx. 5 mL per mmol of the limiting reagent) to the flask. Stir the suspension at room temperature.

-

Addition of Electrophile : Dissolve 2-cyanobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension at room temperature over 15-20 minutes.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

Quenching and Extraction : Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Washing : Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

-

Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, recognized for its role as a hydrogen bond acceptor and a bioisostere for various functional groups. [6]Benzonitrile derivatives have demonstrated significant therapeutic potential across a spectrum of diseases.

-

Anticancer Activity : Many benzonitrile-containing compounds are potent inhibitors of key enzymes and signaling pathways involved in cancer progression. [6]Their ability to inhibit kinases, which are often dysregulated in cancer, makes them valuable candidates for oncology research. [6][7]* Antiviral and Antimicrobial Potential : Derivatives of benzonitrile have been investigated for their activity against various pathogens, including viruses like Hepatitis C Virus (HCV) and a range of bacteria and fungi. [6]* Enzyme Inhibition : The nitrile group can play a crucial role in molecular recognition and binding to biological targets. [8]Substituted benzonitriles have been developed as selective inhibitors for enzymes like aromatase. [8] The inclusion of the phenylsulfonyl group in this compound is also significant. Sulfones are known to be metabolically stable and can engage in hydrogen bonding and dipole-dipole interactions within enzyme active sites, often enhancing binding affinity and selectivity. The combination of these two pharmacophores suggests that this compound and its analogs are promising candidates for screening in various drug discovery programs.

Caption: General mechanism of benzonitrile derivatives as kinase inhibitors.

Conclusion

This compound is a compound with significant potential, underpinned by its distinct chemical structure. This guide has provided a comprehensive overview of its identity, properties, a practical synthesis protocol, and the rationale for its application in drug discovery. As research continues to uncover the therapeutic utility of novel chemical entities, a thorough understanding of such molecules is paramount for the scientific community.

References

-

This compound. ChemBK. [Link]

-

2-[(2-Phenylphenoxy)methyl]benzonitrile. PubChem. [Link]

-

Benzonitrile. Wikipedia. [Link]

-

Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE. Vedantu. [Link]

-

Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. PrepChem.com. [Link]

-

Preparation of benzonitrile. PrepChem.com. [Link]

-

Synthesis of Benzonitrile. YouTube. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

- Application of benzonitrile compound in preparation of antitumor drugs.

-

Plausible mechanism for synthesis of benzonitrile from benzaldehyde and... ResearchGate. [Link]

- Benzonitrile derivative, process for its preparation and its application.

Sources

- 1. This compound | 82651-72-7 [sigmaaldrich.com]

- 2. 82651-72-7 CAS MSDS (2-(BENZENESULFONYLMETHYL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 82651-72-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 2-((苯磺酰基)甲基)苄腈 | 2-((Phenylsulfonyl)methyl)benzonitr | 82651-72-7 - 乐研试剂 [leyan.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Phenylsulfonylmethyl)benzonitrile (CAS 82651-72-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Phenylsulfonylmethyl)benzonitrile, a molecule of interest in organic synthesis and medicinal chemistry. While specific literature on this compound is limited, this document synthesizes information from analogous structures and established chemical principles to offer insights into its properties, synthesis, and potential applications.

Molecular Overview and Physicochemical Properties

This compound, also known as 2-Cyanobenzyl Phenyl Sulfone, possesses a unique molecular architecture combining a benzonitrile moiety and a phenyl sulfone group linked by a methylene bridge.[1] This structure suggests potential for diverse chemical reactivity and biological activity. The electron-withdrawing nature of both the cyano and sulfonyl groups is expected to influence the molecule's electronic properties and reactivity.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 82651-72-7 | [1][3] |

| Molecular Formula | C₁₄H₁₁NO₂S | [1] |

| Molecular Weight | 257.31 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 154.0 to 158.0 °C | [3] |

| Storage Temperature | 2-8°C | [1][3] |

Synthesis and Mechanism

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

This protocol is based on the synthesis of benzhydryl phenyl sulfone and should be adapted and optimized for the specific reactants.[5]

-

Preparation: To a solution of 2-chlorobenzyl cyanide (1.0 eq) in dimethylformamide (DMF), add sodium benzenesulfinate (1.1 eq).

-

Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Plausible Reaction Mechanism

The reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic sulfinate anion attacks the electrophilic benzylic carbon of 2-halomethylbenzonitrile, displacing the halide to form the C-S bond. The presence of the ortho-cyano group may influence the reaction rate.[6]

Caption: Proposed SN2 mechanism for the synthesis.

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not available in the cited literature, its key spectral features can be predicted based on the analysis of its constituent functional groups and related compounds.[7][8][9][10][11][12][13][14][15][16][17]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals/Features |

| ¹H NMR | - Aromatic protons (multiplets, ~7.2-8.0 ppm).- Methylene protons (singlet, ~4.5-5.0 ppm). |

| ¹³C NMR | - Aromatic carbons (~120-140 ppm).- Nitrile carbon (~115-120 ppm).- Methylene carbon (~60-65 ppm). |

| IR Spectroscopy | - C≡N stretch (~2220-2230 cm⁻¹).- S=O asymmetric and symmetric stretches (~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹).- Aromatic C-H and C=C stretches. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 257.- Fragmentation patterns corresponding to the loss of SO₂, C₆H₅SO₂, and other fragments. |

Potential Applications in Drug Discovery and Medicinal Chemistry

Both the benzonitrile and phenyl sulfone moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds.[2][7]

-

Benzonitrile Derivatives: These compounds have shown a wide range of therapeutic potential, including as anticancer, antiviral, and antimicrobial agents.[7] The nitrile group can act as a hydrogen bond acceptor and a bioisostere for other functional groups.[7]

-

Phenyl Sulfones: This functional group is present in various drugs, including antibiotics and anticancer agents. The sulfone group can participate in hydrogen bonding and other non-covalent interactions with biological targets.[2]

Given the combination of these two pharmacologically relevant scaffolds, this compound represents an interesting starting point for the design of novel therapeutic agents. Its potential as an intermediate in the synthesis of more complex molecules, such as those with fused ring systems, also warrants exploration.[18]

Safety and Handling

Based on available safety data for this compound, appropriate precautions should be taken during handling.[19]

Table 3: Hazard Information

| Hazard | Description |

| GHS Pictograms | Warning |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. |

| Precautionary Measures | Avoid breathing dust/fumes. Wash hands thoroughly after handling. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. |

For detailed safety information, consult the material safety data sheet (MSDS) from a certified supplier.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While detailed studies on this specific molecule are sparse, its constituent functional groups and the plausible synthetic routes suggest that it could serve as a valuable building block for the development of novel compounds with diverse applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

-

1H and 13C NMR spectra of compound 2a. (n.d.). Retrieved from [Link]

- Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329–5331.

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound. (n.d.). ChemBK. Retrieved from [Link]

-

Benzonitrile at BMRB. (n.d.). BMRB. Retrieved from [Link]

- Li, Y., Wang, Y., Zhang, J., Li, Y., Zhang, Y., & Zhang, W. (2018). Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib. Scientific Reports, 8(1), 16391.

-

(Phenylsulfonyl)acetonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). ChemBK. Retrieved from [Link]

-

Benzonitrile, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. (n.d.). ResearchGate. Retrieved from [Link]

- Li, Z., Wang, T., Qi, X., Yang, Q., Gao, L., Zhang, D., Zhao, X., & Wang, Y. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631–17638.

-

Benzyl Sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... (n.d.). ResearchGate. Retrieved from [Link]

-

Effect of solvent on direct synthesis of benzonitrile (BT). Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzonitrile, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- Baidya, M., et al. (2009). Benzhydryl phenyl sulfone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3224.

- Frączk, J., et al. (2020). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 25(18), 4186.

-

NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). (n.d.). ChemRxiv. Retrieved from [Link]

- Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. (2023). Molecules, 28(13), 5089.

-

2-[(2-Phenylphenoxy)methyl]benzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzyl nitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

- McKeever, C. H., & Nemec, J. W. (1956). U.S. Patent No. 2,770,641. Washington, DC: U.S.

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 82651-72-7 CAS MSDS (2-(BENZENESULFONYLMETHYL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 5. Benzhydryl phenyl sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. rsc.org [rsc.org]

- 8. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 9. (Phenylsulfonyl)acetonitrile [webbook.nist.gov]

- 10. Benzonitrile, 2-methyl- [webbook.nist.gov]

- 11. Benzonitrile [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzonitrile, 2-methyl- [webbook.nist.gov]

- 14. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzyl nitrile [webbook.nist.gov]

- 16. Benzonitrile [webbook.nist.gov]

- 17. Benzonitrile(100-47-0) IR Spectrum [chemicalbook.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. 2-(4-Methylphenyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(Phenylsulfonylmethyl)benzonitrile

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Phenylsulfonylmethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the structural elucidation and verification of this compound. The methodologies and data interpretations presented herein are grounded in established scientific principles and field-proven insights to ensure technical accuracy and trustworthiness.

Introduction

This compound is a bifunctional organic molecule incorporating a nitrile group and a sulfone linkage. The presence of these two functional groups, along with the aromatic systems, imparts unique chemical properties that make it a valuable intermediate in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. This guide provides the foundational spectroscopic data and interpretation necessary for any scientist working with this molecule.

Experimental Methodologies: A Rationale-Driven Approach

The acquisition of high-quality spectroscopic data is contingent on the meticulous application of appropriate experimental protocols. As a self-validating system, each protocol is designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is generally preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion, which is particularly important for resolving the complex aromatic regions of the spectrum.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Given the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans (often several hundred to over a thousand) and a longer acquisition time are necessary. A spectral width of up to 220 ppm is standard.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For the target compound, the characteristic vibrations of the nitrile and sulfone groups are of particular interest.

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation. A small amount of the solid compound is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is the instrument of choice.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to generate the final spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is ideal.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak, which will likely be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Compare the experimentally measured exact mass with the theoretically calculated mass for the expected molecular formula.

Caption: Mass Spectrometry Experimental Workflow.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on analysis of its structural components and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | m | 2H | Protons ortho to the sulfone group on the phenyl ring |

| ~ 7.5 - 7.7 | m | 7H | Remaining aromatic protons |

| ~ 4.5 | s | 2H | Methylene protons (-CH₂-) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary carbon of the phenylsulfonyl group |

| ~ 134 | Aromatic CH |

| ~ 133 | Aromatic CH |

| ~ 132 | Quaternary carbon of the benzonitrile ring |

| ~ 130 | Aromatic CH |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 117 | Nitrile carbon (-C≡N) |

| ~ 112 | Quaternary carbon of the benzonitrile ring |

| ~ 60 | Methylene carbon (-CH₂-) |

Table 3: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2225 | Strong | C≡N stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1320, 1150 | Strong | Asymmetric and symmetric SO₂ stretch |

Table 4: Predicted Mass Spectrometry Data (ESI-HRMS)

| Ion | Calculated m/z |

| [C₁₄H₁₁NO₂S + H]⁺ | 258.0583 |

| [C₁₄H₁₁NO₂S + Na]⁺ | 280.0403 |

Interpretation of Spectroscopic Data

¹H NMR Spectrum

The proton NMR spectrum is expected to show three main regions of interest. The downfield region, from approximately 7.5 to 8.0 ppm, will contain a complex multiplet corresponding to the nine aromatic protons. The two protons ortho to the electron-withdrawing sulfonyl group are expected to be the most deshielded. The most upfield signal in the aromatic region will likely be from the protons on the benzonitrile ring. A key diagnostic signal is the singlet at around 4.5 ppm, integrating to two protons, which is characteristic of the methylene bridge between the sulfonyl group and the benzonitrile ring.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The spectrum is expected to show signals for all 14 carbon atoms. The nitrile carbon should appear around 117 ppm. The quaternary carbon attached to the nitrile group and the other quaternary carbon on the benzonitrile ring are anticipated at approximately 112 ppm and 132 ppm, respectively. The methylene carbon will likely be observed around 60 ppm. The aromatic region will display a series of signals for the remaining ten carbons.

IR Spectrum

The IR spectrum will exhibit several characteristic absorption bands that confirm the presence of the key functional groups. A strong, sharp absorption band around 2225 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.[1][2] The presence of the sulfone group will be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1320 cm⁻¹ and 1150 cm⁻¹, respectively.[3] The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be visible in the 1600-1480 cm⁻¹ region.

Mass Spectrum

High-resolution mass spectrometry will confirm the molecular formula of the compound. For this compound (C₁₄H₁₁NO₂S), the calculated exact mass for the protonated molecule [M+H]⁺ is 258.0583. Observation of a molecular ion peak with a mass-to-charge ratio that matches this value to within a few parts per million provides strong evidence for the correct elemental composition. The sodium adduct [M+Na]⁺ at m/z 280.0403 may also be observed.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a complete and unambiguous confirmation of its chemical structure. The detailed protocols and data interpretation presented in this guide serve as a reliable resource for scientists and researchers, ensuring the integrity and validity of their work with this important chemical entity. By following these E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded methodologies, researchers can confidently verify the identity and purity of their synthesized material, which is a critical step in any drug discovery or chemical development pipeline.

References

-

National Institute of Standards and Technology. Benzyl phenyl sulfone. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Benzonitrile. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Benzyl nitrile. NIST Chemistry WebBook. [Link]

Sources

Unlocking New Research Frontiers: A Technical Guide to the Potential Applications of 2-(Phenylsulfonylmethyl)benzonitrile

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery and chemical biology, the identification of versatile molecular scaffolds is a paramount objective. 2-(Phenylsulfonylmethyl)benzonitrile emerges as a compound of significant interest, embodying a unique combination of two pharmacologically relevant moieties: the benzonitrile group and the phenylsulfonyl group. The benzonitrile unit is a well-established "privileged scaffold" in medicinal chemistry, recognized for its metabolic stability and its ability to participate in crucial hydrogen bonding interactions as a bioisostere for various functional groups.[1][2] The phenylsulfonyl group, with its defined geometry and capacity for strong polar interactions, frequently appears in a wide array of bioactive molecules.

This technical guide provides a comprehensive exploration of the potential research applications of this compound. Moving beyond a simple catalogue of properties, we will delve into the mechanistic rationale behind its potential uses, grounded in established principles of medicinal chemistry and chemical biology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own investigations.

Physicochemical Properties and Synthetic Accessibility

Before exploring its applications, a foundational understanding of the molecule's characteristics is essential.

| Property | Value | Source |

| CAS Number | 82651-72-7 | |

| Molecular Formula | C14H11NO2S | [3] |

| Molecular Weight | 257.31 g/mol | |

| IUPAC Name | 2-[(phenylsulfonyl)methyl]benzonitrile |

The synthesis of this compound is accessible through established organic chemistry methodologies. A plausible synthetic route is outlined below.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Part 1: Potential as a Scaffold in Medicinal Chemistry

The true potential of this compound lies in its application as a versatile starting point for the synthesis of novel therapeutic agents. The benzonitrile moiety has been successfully incorporated into a wide range of drugs targeting diverse diseases.[1][2]

Kinase Inhibitors in Oncology

The benzonitrile group is a key feature in several kinase inhibitors.[1] It can act as a hydrogen bond acceptor, mimicking the interactions of key amino acid residues in the ATP-binding pocket of kinases. The phenylsulfonyl group can be functionalized to introduce additional points of interaction or to modulate the physicochemical properties of the molecule.

Hypothetical Application: Development of novel inhibitors of Epidermal Growth Factor Receptor (EGFR) or other kinases implicated in cancer. The phenyl ring of the phenylsulfonyl moiety could be substituted to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity.

Experimental Protocol: Synthesis of a Substituted Phenylsulfonyl Derivative

-

Starting Material: this compound.

-

Reaction: Nitration of the phenyl ring of the phenylsulfonyl group using a mixture of nitric acid and sulfuric acid.

-

Reduction: Reduction of the nitro group to an amine using a standard reducing agent such as tin(II) chloride.

-

Functionalization: The resulting amino group can be further modified through amide coupling or other reactions to introduce a diverse range of substituents.

-

Purification: Purification of the final compounds by column chromatography.

-

Characterization: Confirmation of the structure of the synthesized compounds using NMR and mass spectrometry.

Antiviral Agents

Benzonitrile derivatives have shown promise as antiviral agents, particularly against Hepatitis C Virus (HCV). For instance, 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors of HCV entry.[1]

Hypothetical Application: Synthesis of a library of compounds based on the this compound scaffold to screen for antiviral activity against a panel of viruses. The methylene bridge between the two aromatic rings provides a flexible linker that can be modified to optimize antiviral potency.

Experimental Protocol: High-Throughput Screening for Antiviral Activity

-

Compound Library: Synthesize a diverse library of derivatives of this compound with modifications on both the benzonitrile and phenylsulfonyl rings.

-

Cell-Based Assay: Utilize a cell-based assay to assess the ability of the compounds to inhibit viral replication. This could involve measuring viral load in infected cells treated with the compounds.

-

Cytotoxicity Assay: Concurrently perform a cytotoxicity assay to ensure that the observed antiviral activity is not due to general toxicity to the host cells.

-

Hit Identification: Identify "hit" compounds that exhibit significant antiviral activity with low cytotoxicity.

-

Dose-Response Analysis: Determine the EC50 (half-maximal effective concentration) of the hit compounds to quantify their potency.

Modulators of Neurological Targets

The structural motif of a sulfonyl group linked to an aromatic nitrile is present in compounds targeting neurological disorders. For example, 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile has been identified as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[4]

Hypothetical Application: Investigation of this compound and its derivatives as modulators of neurotransmitter receptors or ion channels. The molecule's structure could allow it to interact with allosteric binding sites on these proteins.

Signaling Pathway: Potential Modulation of a G-Protein Coupled Receptor (GPCR)

Caption: Hypothetical allosteric modulation of a GPCR by a derivative.

Part 2: Application as a Chemical Probe for Target Identification

Beyond its potential as a therapeutic scaffold, this compound can be developed into a chemical probe for identifying novel drug targets. Chemical probes are small molecules that can be used to perturb and study biological systems.[5]

Design of a Photoaffinity Probe

By incorporating a photoreactive group, such as an azido group, onto the phenylsulfonyl ring, this compound can be converted into a photoaffinity probe. Upon exposure to UV light, this probe can form a covalent bond with its binding partner, allowing for its identification.

Experimental Workflow: Target Identification using a Photoaffinity Probe

Caption: Workflow for target identification using a photoaffinity probe.

Detailed Protocol for Photoaffinity Labeling

-

Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive group (e.g., an azido group) and an affinity tag (e.g., biotin).

-

Incubation: Incubate the photoaffinity probe with a cell lysate or intact cells.

-

UV Crosslinking: Expose the mixture to UV light to induce covalent crosslinking of the probe to its binding partners.

-

Enrichment: Lyse the cells (if using intact cells) and enrich the biotin-tagged proteins using streptavidin-coated beads.

-

Elution and Digestion: Elute the enriched proteins and digest them into peptides using an enzyme such as trypsin.

-

Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecular scaffold with significant potential for a variety of research applications. Its unique combination of a benzonitrile and a phenylsulfonyl moiety provides a rich platform for the development of novel kinase inhibitors, antiviral agents, and modulators of neurological targets. Furthermore, its adaptability for the design of chemical probes opens up exciting avenues for target discovery and validation. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a launchpad for innovative research endeavors, ultimately contributing to the advancement of chemical biology and drug discovery.

References

- Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5)

- Applications of Benzonitrile Derivatives in Drug Development: Applic

- Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide. PMC - NIH.

- This compound | 82651-72-7. Sigma-Aldrich.

- This compound. ChemBK.

- The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(Phenylsulfonylmethyl)benzonitrile in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Workhorse

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bifunctional reagents that offer a unique combination of reactivity and stability are of immense value. This guide delves into the core utility of 2-(Phenylsulfonylmethyl)benzonitrile , a crystalline solid that has emerged as a potent and versatile scaffold in the synthesis of a diverse array of organic molecules, particularly nitrogen-containing heterocycles with significant pharmacological relevance.

This document moves beyond a mere recitation of reactions and protocols. As a senior application scientist, the aim is to provide a holistic understanding of why and how this building block functions. We will explore the synergistic interplay of its constituent functional groups—the nitrile, the phenylsulfonyl moiety, and the activated methylene bridge—and how this unique arrangement dictates its reactivity and unlocks its synthetic potential. From the generation of stabilized carbanions to its role in powerful olefination reactions and the construction of complex heterocyclic systems, this guide will provide both the foundational knowledge and the practical, field-proven insights necessary to effectively integrate this compound into your synthetic programs.

Section 1: Foundational Characteristics of this compound

Before delving into its synthetic applications, a thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in the laboratory.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-((Phenylsulfonyl)methyl)benzonitrile | |

| Synonyms | 2-Cyanobenzyl Phenyl Sulfone | |

| CAS Number | 82651-72-7 | |

| Molecular Formula | C₁₄H₁₁NO₂S | |

| Molecular Weight | 257.31 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 154-158 °C | |

| Solubility | Soluble in many common organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in non-polar solvents and water. | |

| Storage | Store in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8 °C. |

Synthesis of this compound

The most direct and common synthesis of this compound involves the nucleophilic substitution of a 2-halomethylbenzonitrile with a benzenesulfinate salt. This reaction is a straightforward and efficient method for forging the key carbon-sulfur bond.

Reaction Scheme:

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(Bromomethyl)benzonitrile

-

Sodium benzenesulfinate

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF, add sodium benzenesulfinate (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white crystalline solid.

Section 2: The Core Reactivity: A Tale of Two Activating Groups

The synthetic utility of this compound stems from the unique electronic properties conferred by the phenylsulfonyl and nitrile groups on the central methylene bridge.

Caption: The key structural features governing the reactivity of this compound.

The electron-withdrawing nature of both the phenylsulfonyl and the ortho-cyano groups significantly increases the acidity of the methylene protons. This allows for the facile generation of a resonance-stabilized carbanion upon treatment with a suitable base. This carbanion is a potent nucleophile, opening the door to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Alkylation Reactions: Building Molecular Complexity

The nucleophilic carbanion generated from this compound readily participates in alkylation reactions with a variety of electrophiles, such as alkyl halides. This provides a straightforward method for introducing new substituents at the activated methylene position, thereby expanding the molecular complexity.

Experimental Protocol: α-Alkylation of this compound

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., LDA, KHMDS)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α-alkylated product.

The Julia-Kocienski Olefination: A Gateway to Alkenes

The phenylsulfonyl group in this compound makes it a suitable precursor for the Julia-Kocienski olefination, a powerful and stereoselective method for the synthesis of alkenes from aldehydes and ketones. In this reaction, the deprotonated sulfone adds to a carbonyl compound, and the resulting adduct undergoes a rearrangement and elimination sequence to afford the alkene.

Caption: Workflow of the Julia-Kocienski olefination.

Experimental Protocol: Julia-Kocienski Olefination with this compound

Materials:

-

This compound

-

Aldehyde or ketone

-

Potassium hexamethyldisilazide (KHMDS) or another suitable base

-

Anhydrous 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DME at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 eq) in DME dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add the aldehyde or ketone (1.2 eq) neat or as a solution in DME dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Section 3: Application in the Synthesis of Pharmacologically Active Heterocycles: The Isoindolinone Core

A significant application of this compound lies in the synthesis of isoindolinones, a class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules. These compounds have demonstrated a wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3]

The synthesis of isoindolinones from this compound often proceeds through a base-promoted cascade reaction with an ortho-carbonyl-substituted benzonitrile. This powerful transformation allows for the rapid construction of the isoindolinone scaffold with a high degree of molecular complexity.

Synthesis of Substituted Isoindolinones

The reaction of the carbanion of this compound with 2-acetylbenzonitrile, for instance, can lead to the formation of 3-methyl-3-(phenylsulfonylmethyl)isoindolin-1-one. This intermediate can be further elaborated to access a variety of isoindolinone derivatives.

Caption: Synthesis of an isoindolinone core from this compound.

Experimental Protocol: Synthesis of 3-Methyl-3-(phenylsulfonylmethyl)isoindolin-1-one

Materials:

-

This compound

-

2-Acetylbenzonitrile

-

Potassium tert-butoxide (t-BuOK) or another suitable base

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.2 eq) portionwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 2-acetylbenzonitrile (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-methyl-3-(phenylsulfonylmethyl)isoindolin-1-one.

Pharmacological Relevance of Isoindolinone Derivatives

The isoindolinone scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been investigated for a wide range of therapeutic applications:

-